[(2S,5S)-5-aminooxan-2-yl]methanol
Description
[(2S,5S)-5-Aminooxan-2-yl]methanol is a chiral amino alcohol derivative featuring a six-membered oxane (tetrahydropyran) ring with stereochemical configurations at positions 2 (S) and 5 (S). The compound consists of:
- Oxane ring: A saturated oxygen-containing heterocycle with chair or boat conformations depending on substituent positions .
- Amino group: At position 5, contributing to basicity and hydrogen-bonding capacity.
- Hydroxymethyl group: At position 2, enhancing polarity and solubility in polar solvents.
This compound is of interest in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical rigidity and functional group versatility.
Properties
IUPAC Name |
[(2S,5S)-5-aminooxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUYQPVNUGLTG-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@H]1N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Ring Type : The oxane and piperazine derivatives have six-membered rings, while oxazoline is five-membered. The 1,3-dioxane variant contains two oxygen atoms, increasing polarity.
- Substituents : The presence of aromatic (e.g., phenyl in ) or alkyl (e.g., methyl in ) groups modulates lipophilicity and steric effects.
Physicochemical Properties
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